molecular formula C30H32NOPS B12506114 N-{[2-(diphenylphosphanyl)phenyl](phenyl)methyl}-N,2-dimethylpropane-2-sulfinamide

N-{[2-(diphenylphosphanyl)phenyl](phenyl)methyl}-N,2-dimethylpropane-2-sulfinamide

Cat. No.: B12506114
M. Wt: 485.6 g/mol
InChI Key: YCLRTNBFAFWZQH-UHFFFAOYSA-N
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Description

Introduction to N-{2-(Diphenylphosphanyl)phenylmethyl}-N,2-dimethylpropane-2-sulfinamide

Structural and Functional Overview

N-{2-(Diphenylphosphanyl)phenylmethyl}-N,2-dimethylpropane-2-sulfinamide (CAS 2565792-25-6, C₃₀H₃₂NOPS) is a bifunctional chiral ligand featuring a sulfinamide group (–S(O)NR₂) and a diphenylphosphine moiety (–PPh₂) within a single scaffold. The molecule’s stereogenic centers arise from the sulfinamide’s sulfur atom (R-configuration) and the benzylic carbon (S-configuration), creating a rigid, C₂-symmetric framework.

Key Structural Features Functional Role
Sulfinamide group (S=O) Acts as a hydrogen-bond acceptor; enhances acidity of adjacent protons.
Diphenylphosphine (PPh₂) Coordinates to transition metals (e.g., Pd, Ir); modulates electronic properties.
tert-Butyl substituent (C(CH₃)₃) Provides steric bulk to enforce stereoselectivity.

The ligand’s dual coordination sites (P and S=O) enable synergistic interactions with metal centers, facilitating enantioselective induction in catalytic cycles. For example, in palladium-catalyzed allylic alkylations, the phosphine binds Pd⁰, while the sulfinamide’s oxygen stabilizes transition states via non-covalent interactions.

Historical Development in Chiral Ligand Design

The evolution of this ligand is rooted in the Ellman group’s pioneering work on tert-butanesulfinamide (1997), which demonstrated sulfinamides’ utility as chiral auxiliaries and catalysts. Early sulfinyl ligands lacked phosphine groups, limiting their metal-coordination versatility. A breakthrough came in 2004 with the integration of sulfinamide and phosphine functionalities into P,N-ligands , exemplified by Ir-catalyzed hydrogenations achieving 94% enantiomeric excess (ee).

Milestones in Design:

  • 2000s: Introduction of sulfinamide-phosphine hybrids to exploit both steric (PPh₂) and electronic (S=O) effects.
  • 2010s: Optimization of tert-butyl sulfinamide’s rigidity for C–C bond-forming reactions.
  • 2020s: Development of Sadphos ligands (e.g., Ming-Phos, Xu-Phos) with adaptive coordination modes for Pd catalysis.

This ligand represents a convergence of sulfinamide and phosphine ligand lineages , addressing historical challenges in achieving high enantioselectivity across diverse reaction classes.

Role in Modern Asymmetric Catalysis

The compound’s modular architecture enables broad applicability in asymmetric transformations:

Hydrogenation Reactions

In Ir-catalyzed hydrogenations, the ligand’s phosphine coordinates Ir(I), while the sulfinamide directs substrate orientation via H-bonding. For example, unfunctionalized olefins are reduced with up to 94% ee, outperforming earlier Schiff-base ligands.

Cross-Couplings

Palladium complexes of this ligand catalyze Suzuki–Miyaura couplings of aryl chlorides (TON > 1,000) by stabilizing Pd⁰ intermediates via P-coordination and mitigating β-hydride elimination.

Aldol and Mannich Reactions

The sulfinamide’s S=O group activates carbonyl electrophiles in organocatalytic aldol additions, achieving dr > 20:1 in proline-mediated systems.

Mechanistic Insight:
Density functional theory (DFT) studies reveal that the ligand’s C₂ symmetry minimizes competing transition states, while the tert-butyl group enforces a defined chiral pocket around the metal center. This dual steric-electronic control is critical for high enantioselectivity in substrates ranging from α,β-unsaturated esters to N-sulfonyl imines.

Properties

Molecular Formula

C30H32NOPS

Molecular Weight

485.6 g/mol

IUPAC Name

N-[(2-diphenylphosphanylphenyl)-phenylmethyl]-N,2-dimethylpropane-2-sulfinamide

InChI

InChI=1S/C30H32NOPS/c1-30(2,3)34(32)31(4)29(24-16-8-5-9-17-24)27-22-14-15-23-28(27)33(25-18-10-6-11-19-25)26-20-12-7-13-21-26/h5-23,29H,1-4H3

InChI Key

YCLRTNBFAFWZQH-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)S(=O)N(C)C(C1=CC=CC=C1)C2=CC=CC=C2P(C3=CC=CC=C3)C4=CC=CC=C4

Origin of Product

United States

Preparation Methods

Ruthenium-Catalyzed Amination

A Ru-Macho catalyst (Ru-Macho-BH) enables direct coupling of racemic benzylic alcohols with tert-butanesulfinamide via hydrogen-borrowing methodology. This one-pot method eliminates the need for pre-formed aldehydes:

  • Alcohol oxidation to aldehyde (Ru-catalyzed dehydrogenation).
  • In situ imine formation with sulfinamide.
  • Asymmetric reduction to amine.

While this approach streamlines synthesis, diastereoselectivity (70–95% dr) is inferior to the Ti(OiPr)₄/L-Selectride method.

Resolution of Racemic Mixtures

Enantiomerically pure (4) can be obtained by kinetic resolution using Sharpless asymmetric epoxidation conditions or enzymatic hydrolysis. However, these methods are less efficient (<50% yield) compared to stereoselective synthesis.

Purification and Characterization

Chromatography:

  • Normal-Phase SiO₂: Elution with 9:1 hexane/ethyl acetate removes non-polar impurities.
  • Size-Exclusion Chromatography: Resolves diastereomers when dr <95:5.

Analytical Data:

  • ¹H NMR (400 MHz, CDCl₃): δ 7.45–7.12 (m, 20H, aromatic), 4.32 (d, J = 9.6 Hz, 1H, CH), 2.98 (s, 3H, NCH₃), 1.41 (s, 9H, C(CH₃)₃).
  • ³¹P NMR (162 MHz, CDCl₃): δ −18.6 (s, PPh₂).
  • Optical Rotation: [α]²⁵D +124° (c = 1.0, CHCl₃).

Comparative Analysis of Synthetic Routes

Method Yield (%) dr Key Advantages Limitations
Ti(OiPr)₄/L-Selectride 80–85 >95:5 High stereoselectivity, scalable Multi-step, requires anhydrous conditions
Ru-Catalyzed Amination 65–75 70–95:5 One-pot, avoids aldehyde isolation Lower dr, sensitive to substituents
Kinetic Resolution 40–50 >99:1 Purifies racemic mixtures Low yield, expensive reagents

Industrial-Scale Considerations

Process Optimization:

  • Continuous Flow Reactors: Enhance imine formation efficiency by maintaining precise temperature control and reducing reaction time.
  • Catalyst Recycling: Ti(OiPr)₄ can be recovered via aqueous extraction and reused with <5% activity loss.

Cost Analysis:

  • Raw Materials: 2-(Diphenylphosphanyl)benzaldehyde ($320/mol) and (R)-tert-butanesulfinamide ($280/mol) dominate costs.
  • Solvent Recovery: THF and dichloromethane are distilled and reused, cutting solvent expenses by 60%.

Applications in Asymmetric Catalysis

The ligand’s hemilabile P,S-coordination mode enables its use in:

  • Hydrogenation: Ru-(4) complexes hydrogenate ketones with 99% ee.
  • Cross-Coupling: Pd-(4) catalyzes Suzuki-Miyaura reactions of aryl chlorides (TON >10⁵).

Chemical Reactions Analysis

Types of Reactions

N-{2-(diphenylphosphanyl)phenylmethyl}-N,2-dimethylpropane-2-sulfinamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include phosphine oxides, amines, and substituted aromatic compounds, which can be further utilized in various chemical processes .

Scientific Research Applications

N-{2-(diphenylphosphanyl)phenylmethyl}-N,2-dimethylpropane-2-sulfinamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of N-{2-(diphenylphosphanyl)phenylmethyl}-N,2-dimethylpropane-2-sulfinamide involves its interaction with specific molecular targets. The phosphanyl group can coordinate with metal ions, facilitating catalytic processes. The sulfinamide group can interact with biological molecules, potentially inhibiting or modulating enzyme activity. These interactions are mediated through various pathways, including coordination chemistry and hydrogen bonding .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-{2-(diphenylphosphanyl)phenylmethyl}-N,2-dimethylpropane-2-sulfinamide is unique due to its combination of a phosphanyl group and a sulfinamide group, which imparts distinct chemical reactivity and potential applications in various fields. Its ability to act as a ligand in coordination chemistry and its potential biological activities set it apart from other similar compounds.

Biological Activity

N-{2-(diphenylphosphanyl)phenylmethyl}-N,2-dimethylpropane-2-sulfinamide, commonly referred to as sulfinamide, is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive analysis of its biological activity, including detailed research findings, data tables, and case studies.

  • Molecular Formula : C30H32NOPS
  • Molecular Weight : 485.6 g/mol
  • CAS Number : 2222798-18-5
  • Purity : Minimum 95% .

Sulfinamide compounds often exhibit biological activity through various mechanisms, including enzyme inhibition and receptor modulation. The presence of the diphenylphosphanyl group is known to enhance interaction with biological targets, potentially leading to increased efficacy in therapeutic applications.

Anticancer Activity

Recent studies have indicated that sulfinamides may possess anticancer properties. For instance, research demonstrated that sulfinamide derivatives could inhibit the proliferation of cancer cell lines in vitro. The mechanism involves the induction of apoptosis and cell cycle arrest at the G2/M phase.

Table 1: Anticancer Activity of Sulfinamide Derivatives

Compound NameCell Line TestedIC50 (µM)Mechanism of Action
Sulfinamide AHeLa12.5Apoptosis induction
Sulfinamide BMCF-715.0Cell cycle arrest
Sulfinamide CA54910.0Inhibition of migration

Antimicrobial Activity

Sulfinamide has also been evaluated for its antimicrobial properties. Studies reveal that it exhibits significant antibacterial activity against various strains, including Gram-positive and Gram-negative bacteria.

Table 2: Antimicrobial Activity of Sulfinamide

Bacterial StrainMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus8 µg/mL
Escherichia coli16 µg/mL
Pseudomonas aeruginosa32 µg/mL

Neuroprotective Effects

Emerging research suggests that sulfinamide may have neuroprotective effects, particularly in models of neurodegenerative diseases. The compound appears to mitigate oxidative stress and promote neuronal survival.

Case Study: Neuroprotection in Animal Models

In a study involving mice subjected to induced oxidative stress, administration of sulfinamide resulted in:

  • Reduction in neuronal apoptosis by approximately 40%.
  • Improvement in cognitive function , as assessed by behavioral tests.

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